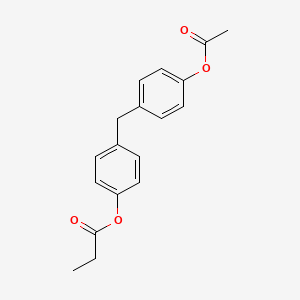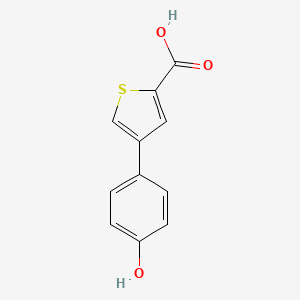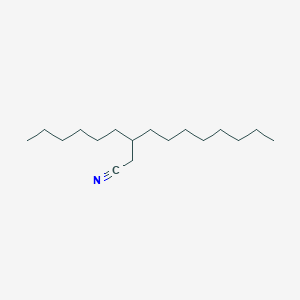
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine, also known as 4-Methoxybenzyl-N1-phenyl-1,3-diaminopropane, is an important organic compound used in a variety of research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 79-81°C and a boiling point of 230-232°C. This compound is widely used in organic synthesis and is an important component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is used as a catalyst in the production of pharmaceuticals. It acts as a ligand in coordination chemistry, binding to metal ions in a specific manner to form coordination complexes. This binding process is known as chelation, and it is responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is not known to have any direct biochemical or physiological effects. However, compounds that are produced as a result of its use in organic synthesis may have biological effects. For example, compounds produced through the use of this compound in the synthesis of pharmaceuticals may have pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is widely used in laboratory experiments. It has a number of advantages, such as its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. It is also non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it is not as reactive as other organic compounds, meaning that it may require additional reagents or catalysts in order to be used in certain reactions.
Direcciones Futuras
The use of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine in organic synthesis is likely to continue to increase in the future. It is possible that new methods of synthesis will be developed, which would make the production of this compound more efficient. It could also be used in the synthesis of other organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, further research could be conducted on its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is typically achieved through a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ammonia and hydrochloric acid, resulting in the formation of 4-methoxybenzylamine. The second step involves the reaction of 4-methoxybenzylamine with 1-chloro-3-nitrobenzene, resulting in the formation of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine.
Aplicaciones Científicas De Investigación
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the production of polymers, in the synthesis of organic dyes, and in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJZBMERICHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)



![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)



